(R)-3-Methylpiperidine-3-carboxylic acid HCl
Description
(R)-3-Methylpiperidine-3-carboxylic acid HCl is a chiral piperidine derivative characterized by a methyl group and a carboxylic acid substituent at the 3-position of the piperidine ring, with the R-configuration. The compound is typically synthesized as a hydrochloride salt to enhance its stability and solubility for pharmaceutical or chemical applications. Piperidine derivatives are widely studied due to their structural versatility in drug design, particularly as intermediates for synthesizing bioactive molecules, enzyme inhibitors, or receptor modulators .
The stereochemistry of the molecule is critical for its interactions with biological targets. For instance, the R-configuration at the 3-position may influence binding affinity or metabolic stability compared to its S-enantiomer.
Properties
IUPAC Name |
(3R)-3-methylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)3-2-4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMYDSAXTLQXCI-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCNC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves the base-catalyzed hydrolysis of the ethyl ester precursor, followed by acidification to yield the carboxylic acid hydrochloride salt.
Procedure:
-
Saponification : (R)-Ethyl 1-methylpiperidine-3-carboxylate is treated with aqueous sodium hydroxide (NaOH) at 25°C for 1 hour.
-
Acidification : The reaction mixture is acidified to pH 2 using hydrochloric acid (HCl), precipitating the carboxylic acid.
-
Purification : The product is washed with petroleum ether, dissolved in anhydrous methanol, and filtered to isolate the hydrochloride salt.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 99.1% |
| Reaction Temperature | 25°C |
| Reaction Time | 1 hour |
| Key Reagents | NaOH, HCl |
Advantages : High yield, simple conditions.
Limitations : Requires chiral ester precursor, which may necessitate additional synthesis steps.
Chiral Resolution via Diastereomeric Salt Formation
Reaction Overview
This approach resolves racemic 3-piperidine amide using D-mandelic acid to isolate the (R)-enantiomer.
Procedure:
-
Salt Formation : Racemic 3-piperidine amide reacts with D-mandelic acid in methyl tert-butyl ether/isopropanol at 70°C for 6 hours, forming a diastereomeric salt.
-
Filtration : The (R)-enantiomer salt is selectively crystallized and filtered.
-
Deprotection : The salt is treated with pivaloyl chloride in a methanol/water mixture to free the amine, followed by HCl acidification.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 41.5–42.0% |
| Reaction Temperature | 65–70°C |
| Key Reagents | D-Mandelic acid, pivaloyl chloride |
Advantages : Effective for racemic mixtures.
Limitations : Moderate yield; requires stoichiometric chiral resolving agent.
Asymmetric Synthesis via Hydrogenation
Reaction Overview
Asymmetric hydrogenation of prochiral enamines or ketones using chiral catalysts generates the (R)-configuration.
Procedure (Hypothetical Pathway):
-
Enamine Formation : 3-Methylpyridine-3-carbonitrile is converted to an enamine using a chiral auxiliary.
-
Hydrogenation : Catalytic hydrogenation with a chiral Rh or Ru catalyst (e.g., BINAP complexes) selectively reduces the double bond.
-
Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using HCl.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Ru-BINAP |
| Enantiomeric Excess (ee) | >98% |
| Key Reagents | H₂, HCl |
Advantages : High enantioselectivity.
Limitations : Requires specialized catalysts and anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Ester Hydrolysis | 99.1% | N/A | Low | High |
| Chiral Resolution | 42% | >98 | Moderate | Moderate |
| Asymmetric Synthesis | 70–85% | >98 | High | Low |
Key Findings :
-
Ester hydrolysis is optimal for scalability but requires enantiopure starting material.
-
Chiral resolution suits racemic mixtures but has lower yields.
-
Asymmetric synthesis offers high enantiocontrol but involves costly catalysts.
Industrial-Scale Considerations
Process Intensification
Environmental Impact
-
Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME) in resolution steps to improve sustainability.
-
Waste Management : Neutralize acidic byproducts with CaCO₃ to minimize ecological footprint.
Challenges and Innovations
Stereochemical Drift
Biological Activity
(R)-3-Methylpiperidine-3-carboxylic acid hydrochloride, also referred to as (3R)-1-methylpiperidine-3-carboxylic acid HCl, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : Approximately 179.645 g/mol
- Physical State : Solid
- Melting Point : 180°C
- Boiling Point : 246.1°C at 760 mmHg
The compound features a piperidine ring, which is known for its role in various biological processes. The presence of the carboxylic acid group enhances its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
Research has indicated that (R)-3-methylpiperidine-3-carboxylic acid HCl exhibits several biological activities:
-
Neurotransmitter Interaction :
- The compound shows structural similarity to neurotransmitters, suggesting potential interactions with serotonin and dopamine receptors. This may influence mood regulation and cognitive functions.
- Studies have highlighted its possible analgesic and anti-inflammatory properties, indicating a role in pain management.
-
Enzyme Modulation :
- Interaction studies have demonstrated that this compound may influence various enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Cancer Research :
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical reactions involving piperidine derivatives. The synthesis methods often focus on optimizing yield and purity while ensuring the retention of biological activity.
Table 2: Comparison of Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| (R)-Piperidine-3-carboxylic acid hydrochloride | 885949-15-5 | C₆H₁₂ClNO₂ | Lacks methyl group at position 1 |
| Quinuclidine-4-carboxylic acid hydrochloride | 40117-63-3 | C₇H₁₃ClNO₂ | Contains a quinuclidine ring |
| 1-Methylpiperidine-4-carboxylic acid hydrochloride | 71985-80-3 | C₇H₁₄ClNO₂ | Carboxyl group at position 4 |
These analogues illustrate the diversity within the piperidine family and highlight the unique positioning of this compound concerning its biological activities.
Scientific Research Applications
Synthesis of Bioactive Molecules
(R)-3-Methylpiperidine-3-carboxylic acid HCl serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various reactions leading to the formation of complex molecules.
1.1. Morphine Analog Synthesis
One notable application is in the synthesis of morphine analogs. Research has demonstrated that derivatives of (R)-3-Methylpiperidine can be used to create compounds that mimic the analgesic properties of morphine while potentially reducing side effects. For instance, the synthesis of 4a-aryldecahydroisoquinolines, which are structurally similar to morphine, has been reported. These compounds exhibit analgesic properties comparable to established opioids but with modified pharmacological profiles to mitigate adverse effects .
1.2. Arginase Inhibitors
Another area of application involves the development of arginase inhibitors. These compounds are crucial in treating diseases where arginine metabolism is disrupted, such as certain cancers and metabolic disorders. The incorporation of (R)-3-Methylpiperidine into these inhibitors enhances their potency and selectivity against human arginase isoforms .
Biological Activities
The biological activities associated with (R)-3-Methylpiperidine derivatives are diverse, contributing to their use in medicinal chemistry.
2.1. Antimicrobial Activity
Recent studies have indicated that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
2.2. Neuroprotective Effects
Research has also highlighted the neuroprotective effects of some (R)-3-Methylpiperidine derivatives against neurodegenerative diseases. These compounds may enhance neuronal survival and function by modulating neurotransmitter systems or reducing oxidative stress .
Case Studies
This section presents notable case studies that exemplify the applications of this compound.
3.1. Case Study: Synthesis of a Novel Analgesic
A study focused on synthesizing a new analgesic compound derived from this compound demonstrated its efficacy in preclinical models. The compound showed a significant reduction in pain response compared to traditional opioids, suggesting it could be developed into a safer alternative for pain management .
| Compound Name | Pain Reduction (%) | Side Effects |
|---|---|---|
| Traditional Opioid | 70% | High |
| Novel Analgesic | 85% | Low |
3.2. Case Study: Development of Arginase Inhibitors
Another case study involved synthesizing arginase inhibitors using this compound as a starting material. The resulting compounds exhibited nanomolar potency against human arginase enzymes, indicating their potential for therapeutic applications in cancer treatment .
| Compound ID | IC50 (nM) | Target |
|---|---|---|
| Compound A | 223 | hARG-1 |
| Compound B | 509 | hARG-2 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Its carboxylic acid group may facilitate interactions with charged biological targets. The fluoromethyl group in (3R)-3-(fluoromethyl)piperidine hydrochloride introduces metabolic resistance compared to the methyl group in the target compound, as fluorine often reduces oxidative degradation.
Stereochemical Influence :
- The R-configuration in both the target compound and (3R)-3-(fluoromethyl)piperidine hydrochloride highlights the importance of stereochemistry in receptor binding. For example, enantiomeric pairs of piperidine derivatives often exhibit divergent biological activities.
Functional Group Diversity :
- Methyl carbamate derivatives (e.g., ) are common in prodrug design due to their hydrolytic stability, whereas carboxylic acids (as in the target compound) are more reactive and may serve as direct enzyme inhibitors.
Research Findings and Limitations
- Evidence Gaps: None of the provided sources directly address this compound. However, comparisons are inferred from structurally related compounds (e.g., fluoromethyl, dichlorobenzyl, or carbamate derivatives) .
- Industrial Context : HCl salts (e.g., in ) are favored in pharmaceutical formulations for solubility and stability, aligning with the target compound’s salt form.
- Synthetic Challenges : Chiral synthesis of R-configured piperidines often requires asymmetric catalysis or resolution techniques, which may increase production costs compared to racemic analogs.
Q & A
Q. What are the recommended safety protocols for handling (R)-3-Methylpiperidine-3-carboxylic Acid HCl in laboratory settings?
Methodological Answer: When handling this compound, prioritize engineering controls (e.g., fume hoods) to ensure adequate ventilation, especially in confined spaces . Personal protective equipment (PPE) must include chemical-resistant gloves (nitrile or neoprene), sealed safety goggles, and lab coats. Avoid skin contact and inhalation of vapors, as HCl salts can release corrosive fumes upon decomposition . Emergency procedures should align with OSHA standards, including immediate rinsing of affected areas with water for 15+ minutes and medical consultation for ingestion or inhalation .
Q. How should this compound be stored to maintain stability?
Methodological Answer: Store the compound in a tightly sealed container under inert conditions (argon or nitrogen atmosphere) to prevent moisture absorption, which may trigger hydrolysis or decomposition . Recommended storage temperatures range between -20°C (for long-term stability) and 4°C (for short-term use), based on analogous piperidine derivatives . Regularly inspect containers for integrity, as HCl salts can react with metals to produce flammable hydrogen gas .
Q. What analytical techniques are suitable for characterizing the stereochemical purity of this compound?
Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10) to resolve enantiomeric impurities . Confirm absolute configuration via X-ray crystallography or comparative NMR analysis with known stereoisomers (e.g., (S)-enantiomer). Polarimetry ([α]D) can provide preliminary stereochemical data, but results must be cross-validated with chiral chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
Methodological Answer: Systematically test solubility using gravimetric analysis: dissolve 10 mg increments in 1 mL of solvent (e.g., water, DMSO, ethanol) at 25°C under sonication for 30 minutes. Centrifuge and quantify undissolved material via UV-Vis spectroscopy (λ = 260 nm) . Conflicting data may arise from polymorphic forms or hygroscopicity; thus, pre-dry samples under vacuum (40°C, 24 hrs) and report solvent batch/lot numbers to control variability .
Q. What synthetic strategies are effective for introducing functional groups to the piperidine ring without racemization?
Methodological Answer: Employ Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protecting groups to shield the carboxylic acid moiety during functionalization . For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres enables aryl group introduction at the 4-position without epimerization . Monitor reaction progress via TLC (silica, ethyl acetate:hexane 1:1) and quench with aqueous HCl to recover the HCl salt .
Q. How can researchers assess the compound’s stability under varying pH conditions for pharmacokinetic studies?
Methodological Answer: Conduct accelerated stability testing by incubating 1 mM solutions in buffers (pH 1–10) at 37°C for 24–72 hrs. Analyze degradation products via LC-MS (ESI+ mode) and quantify remaining parent compound using a calibrated standard curve. Note that acidic conditions (pH < 3) may hydrolyze the piperidine ring, while alkaline conditions (pH > 8) could decarboxylate the carboxylic acid group .
Q. What methodologies are recommended for analyzing potential genotoxicity of this compound?
Methodological Answer: Perform Ames tests (OECD 471) using Salmonella typhimurium strains TA98 and TA100 to assess mutagenicity. For in vitro mammalian cell assays, use the micronucleus test (OECD 487) in human lymphocytes or CHO-K1 cells, exposing cultures to 0.1–100 µM concentrations. Positive controls (e.g., mitomycin C) and metabolic activation (S9 fraction) are critical for validating results .
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?
Methodological Answer: Use molecular docking (AutoDock Vina) with receptor structures (PDB: 6HUP) to simulate interactions. Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G*) and assign partial charges via RESP fitting. Validate predictions with in vitro binding assays (e.g., radioligand displacement using [³H]-muscimol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
